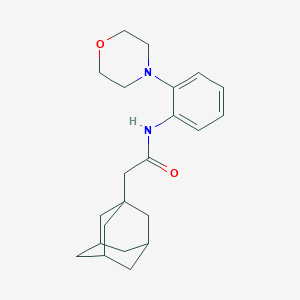
2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide, also known as Memantine, is a drug that is used to treat Alzheimer's disease. It was first synthesized in the late 1960s by Eli Lilly and Company, and was approved by the FDA in 2003 for the treatment of moderate to severe Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide involves the inhibition of the NMDA receptor. This receptor is activated by the neurotransmitter glutamate, and plays a key role in learning and memory. However, excessive activation of the NMDA receptor can lead to neuronal damage and cell death. 2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide blocks the activity of the NMDA receptor by binding to a specific site on the receptor, which reduces the influx of calcium ions into the neuron. This, in turn, reduces the excitotoxicity that is associated with excessive activation of the NMDA receptor.
Biochemical and physiological effects:
2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. It has also been shown to reduce the levels of inflammatory cytokines, which are involved in the immune response and can contribute to neuronal damage. Additionally, 2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide has been shown to increase cerebral blood flow, which can improve the delivery of oxygen and nutrients to the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide has a number of advantages for use in lab experiments. It has a well-defined mechanism of action, and has been extensively studied in both in vitro and in vivo models. Additionally, it has a relatively low toxicity profile, which makes it a safe choice for use in lab experiments. However, there are also limitations to the use of 2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide in lab experiments. Its effects can be dose-dependent, which can make it difficult to control for in experiments. Additionally, its effects can vary depending on the specific model being used, which can make it difficult to generalize results across different models.
Direcciones Futuras
There are a number of future directions for research on 2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide. One area of interest is in the development of new formulations of the drug that can improve its bioavailability and enhance its therapeutic effects. Additionally, there is interest in exploring the potential of 2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide for the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Finally, there is ongoing research into the mechanisms of action of 2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide, which may lead to the development of new drugs with similar therapeutic effects.
Métodos De Síntesis
The synthesis of 2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide involves the reaction of 1-adamantylamine with 2-chloro-N-(2-morpholin-4-ylphenyl)acetamide in the presence of a base, such as sodium hydroxide. The resulting product is then purified through a series of recrystallizations and filtrations.
Aplicaciones Científicas De Investigación
2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It is believed to work by blocking the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of signals between neurons in the brain. This blockade reduces the excessive activation of the NMDA receptor, which can lead to neuronal damage and cell death.
Propiedades
Fórmula molecular |
C22H30N2O2 |
|---|---|
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C22H30N2O2/c25-21(15-22-12-16-9-17(13-22)11-18(10-16)14-22)23-19-3-1-2-4-20(19)24-5-7-26-8-6-24/h1-4,16-18H,5-15H2,(H,23,25) |
Clave InChI |
ZVKBLMKLODCODN-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)CC34CC5CC(C3)CC(C5)C4 |
SMILES canónico |
C1COCCN1C2=CC=CC=C2NC(=O)CC34CC5CC(C3)CC(C5)C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244399.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B244400.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244401.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide](/img/structure/B244406.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244407.png)
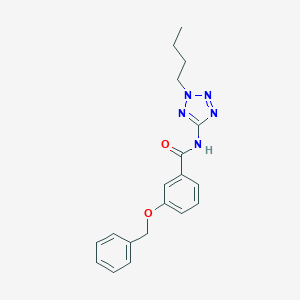


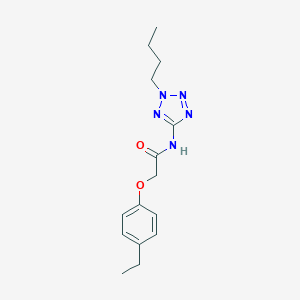
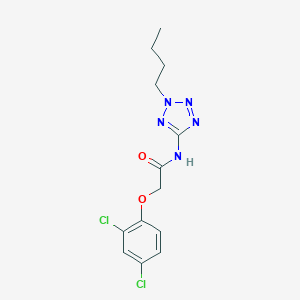

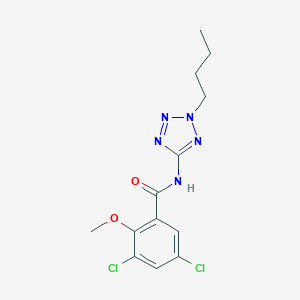
![4-tert-butyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244420.png)
![4-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244421.png)